4-({[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}methyl)-N,N-dimethylaniline
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Overview
Description
4-({[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}methyl)-N,N-dimethylaniline is an organic compound that features a pyrazole ring and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}methyl)-N,N-dimethylaniline typically involves the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with N,N-dimethylaniline in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-({[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}methyl)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic substitution reactions on the aniline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxides of the pyrazole ring.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated aniline derivatives.
Scientific Research Applications
4-({[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}methyl)-N,N-dimethylaniline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of dyes, pigments, and functional materials.
Mechanism of Action
The mechanism of action of 4-({[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}methyl)-N,N-dimethylaniline involves its interaction with molecular targets such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with active sites, while the aniline moiety can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-({[(1-methyl-1H-pyrazol-5-yl)methyl]amino}methyl)-N,N-dimethylaniline
- 4-({[(1-phenyl-1H-pyrazol-5-yl)methyl]amino}methyl)-N,N-dimethylaniline
- 4-({[(1-ethyl-1H-imidazol-5-yl)methyl]amino}methyl)-N,N-dimethylaniline
Uniqueness
4-({[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}methyl)-N,N-dimethylaniline is unique due to the presence of the ethyl group on the pyrazole ring, which can influence its reactivity and interaction with biological targets. This structural feature can enhance its potential as a versatile building block in organic synthesis and its efficacy in medicinal applications.
Properties
Molecular Formula |
C15H22N4 |
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Molecular Weight |
258.36 g/mol |
IUPAC Name |
4-[[(2-ethylpyrazol-3-yl)methylamino]methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C15H22N4/c1-4-19-15(9-10-17-19)12-16-11-13-5-7-14(8-6-13)18(2)3/h5-10,16H,4,11-12H2,1-3H3 |
InChI Key |
WIVOSUBQAJUIAE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNCC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
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